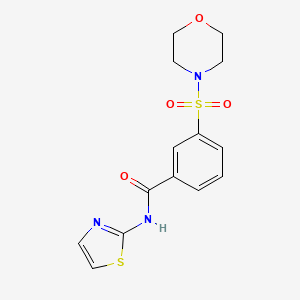

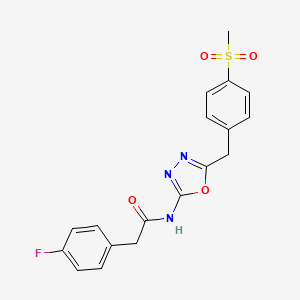

3-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide” is a compound that contains a morpholinylsulfonyl group and a thiazolyl group. It is a type of N’-sulfonylamidine . N’-sulfonylamidines are an important class of organic compounds that may suppress cell differentiation involved in bone tissue destruction, exhibit antiresorptive and antibacterial activity, as well as inhibit dopamine transport .

Synthesis Analysis

A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides . Their reactions with arylsulfonyl azides were studied. In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur. Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .Chemical Reactions Analysis

The key step in the route of synthesis was the interaction of active methylene compounds, containing both amidine and thioamide groups, with arylsulfonyl azides . There are no literature precedents for the synthesis of this type of compounds and their reactions with sulfonyl azides have not been explored before .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Compounds with the morpholine moiety, such as "3-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide," have been extensively studied for their synthesis and structural characterization. For instance, research on N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including morpholinyl derivatives, has provided insights into their antifungal properties and molecular structure (Zhou Weiqun et al., 2005). Similarly, the synthesis of 1,2,4-triazole derivatives containing the morpholine moiety has revealed their potential as antimicrobial agents (D. Sahin et al., 2012).

Antimicrobial and Antitumor Activity

Several studies have focused on the antimicrobial and antitumor activities of compounds with morpholine and thiazolyl moieties. For example, the antitumor properties of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides have been explored, indicating their potential as novel anticancer agents (V. Horishny et al., 2020). This research is crucial for developing new therapeutic strategies against cancer.

Crystal Structure Analysis

The crystal structure analysis of compounds related to "3-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide" provides valuable information about their molecular configuration and potential interactions. For instance, the crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione was determined, highlighting its conformation and hydrogen bonding interactions (S. Franklin et al., 2011). This type of analysis is essential for understanding the chemical and physical properties of these compounds.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could be a potential target for 3-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide .

Mode of Action

It is known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

It is known that molecules containing a thiazole ring can activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

The introduction of two morpholine rings in the hybrid molecules was expected to significantly increase their solubility in organic solvents, facilitating the characterization of their chemical and biological properties .

Result of Action

It is known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Propiedades

IUPAC Name |

3-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S2/c18-13(16-14-15-4-9-22-14)11-2-1-3-12(10-11)23(19,20)17-5-7-21-8-6-17/h1-4,9-10H,5-8H2,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSYFTBXCPPZMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (E)-4-oxo-4-[1-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethylamino]but-2-enoate](/img/structure/B2602279.png)

![N-phenyl-3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-1-carboxamide](/img/structure/B2602281.png)

![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2602284.png)

![Tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate](/img/structure/B2602285.png)

![2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2602286.png)

![2-Methyl-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2602288.png)

![2-Fluoro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B2602289.png)

![3-(2-ethoxyethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine](/img/structure/B2602291.png)